Naveglitazar Exhibits 4-Fold Faster Predicted Human Clearance Versus Ragaglitazar
Naveglitazar demonstrates a significantly faster predicted human oral clearance (CL/F) compared to the dual PPAR agonist ragaglitazar, based on interspecies allometric scaling of preclinical data [1]. This difference in clearance kinetics may inform dosing regimen design and compound selection for in vivo pharmacology studies.
| Evidence Dimension | Predicted human oral clearance (CL/F) |
|---|---|
| Target Compound Data | Predicted CL/F (allometric) |
| Comparator Or Baseline | Ragaglitazar: Predicted CL/F (allometric) |
| Quantified Difference | At least 4 times faster |
| Conditions | Allometric scaling from mouse, rat, and monkey PK data |
Why This Matters
This 4-fold faster predicted clearance in humans differentiates naveglitazar from ragaglitazar in PK/PD modeling and informs compound selection for studies requiring distinct systemic exposure profiles.
- [1] Mahmood I. Allometric prediction of the human pharmacokinetic parameters for naveglitazar. Eur J Drug Metab Pharmacokinet. 2008;33(3):187-190. View Source
